1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester
Overview
Description
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester is an organic compound with a unique structure that includes a cyclopropane ring, an ester group, and a thioester group
Preparation Methods
The synthesis of 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Thioester Formation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Chemical Reactions Analysis
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and thioester groups can be reduced to alcohols and thiols, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used in studies to understand the interactions of thioester-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioester group can participate in nucleophilic acyl substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar compounds to 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester include:
Cyclopropaneacetic acid derivatives: Compounds with variations in the ester or thioester groups.
Thioester-containing compounds: Molecules with different acyl groups attached to the sulfur atom.
Ester-containing compounds: Molecules with different alkyl or aryl groups attached to the ester oxygen.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an ester group, and a thioester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[1-(acetylsulfanylmethyl)cyclopropyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-7(10)13-6-9(3-4-9)5-8(11)12-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCGYSJHYCTYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703862 | |
Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142148-14-9 | |
Record name | Methyl 1-[(acetylthio)methyl]cyclopropaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142148-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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